molecular formula C19H28N2O3 B1504476 Tert-butyl 3-amino-6-methoxy-2,3-dihydrospiro[indene-1,4'-piperidine]-1'-carboxylate CAS No. 910442-49-8

Tert-butyl 3-amino-6-methoxy-2,3-dihydrospiro[indene-1,4'-piperidine]-1'-carboxylate

Cat. No.: B1504476
CAS No.: 910442-49-8
M. Wt: 332.4 g/mol
InChI Key: ZJUZFFVXVMFGPU-UHFFFAOYSA-N
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Description

Tert-butyl 3-amino-6-methoxy-2,3-dihydrospiro[indene-1,4'-piperidine]-1'-carboxylate is a chemically synthesized organic compound belonging to a class of spiro-fused structures that are of significant interest in advanced pharmaceutical research and development. This molecule features a spirocyclic system combining a 6-methoxy-2,3-dihydrospiro[indene-1,4'-piperidine] core, which is functionally decorated with both a reactive 3-amino group and a tert-butoxycarbonyl (Boc) protecting group on the piperidine nitrogen. The presence of the Boc group is a critical design element, serving to protect the secondary amine during multi-step synthetic sequences, thereby improving the compound's stability and handling for researchers. Compounds based on the spiro[indene-1,4'-piperidine] scaffold are highly valued as versatile building blocks or key intermediates in medicinal chemistry. They are frequently utilized in the synthesis of more complex molecules for drug discovery programs. The specific stereochemistry and substitution pattern of this particular compound suggest its potential application in constructing candidate molecules aimed at biologically relevant targets, though its exact mechanism of action is dependent on the final synthesized structure. This product is intended for use in a controlled laboratory setting by qualified professionals. This compound is offered For Research Use Only and is strictly not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

tert-butyl 1-amino-5-methoxyspiro[1,2-dihydroindene-3,4'-piperidine]-1'-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H28N2O3/c1-18(2,3)24-17(22)21-9-7-19(8-10-21)12-16(20)14-6-5-13(23-4)11-15(14)19/h5-6,11,16H,7-10,12,20H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJUZFFVXVMFGPU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(CC1)CC(C3=C2C=C(C=C3)OC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30678296
Record name tert-Butyl 3-amino-6-methoxy-2,3-dihydro-1'H-spiro[indene-1,4'-piperidine]-1'-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30678296
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

332.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

910442-49-8
Record name tert-Butyl 3-amino-6-methoxy-2,3-dihydro-1'H-spiro[indene-1,4'-piperidine]-1'-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30678296
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

Tert-butyl 3-amino-6-methoxy-2,3-dihydrospiro[indene-1,4'-piperidine]-1'-carboxylate (CAS Number: 2177258-05-6) is a complex organic compound notable for its spirocyclic structure and potential biological activities. This article explores its biological activity, focusing on its interactions with molecular targets, therapeutic potential, and relevant case studies.

The compound has the following chemical characteristics:

PropertyValue
Molecular FormulaC21H30N2O7
Molecular Weight422.5 g/mol
CAS Number2177258-05-6

The structural features include a tert-butyl group, an amino group, and a methoxy group, contributing to its unique reactivity and solubility profiles .

The biological activity of this compound is primarily mediated through interactions with specific molecular targets:

Enzymatic Interactions : The compound may inhibit or activate enzymes involved in various metabolic pathways. For instance, studies suggest it could modulate enzyme activity related to neurotransmitter synthesis and degradation, potentially influencing neurological functions .

Receptor Binding : It may interact with neurotransmitter receptors, affecting signaling pathways that regulate mood and cognition. This interaction is particularly relevant in the context of developing treatments for neurological disorders .

Case Studies and Research Findings

  • In Vitro Studies :
    • A study investigated the antiproliferative effects of various derivatives including this compound against cancer cell lines. Results indicated that this compound exhibited moderate growth inhibition in melanoma cells at a concentration of 10 µM .
  • Mechanistic Insights :
    • Research highlighted its potential as an antiapoptotic agent. In renal ischemia/reperfusion injury models, compounds structurally related to Tert-butyl 3-amino-6-methoxy showed significant protective effects against cellular apoptosis by modulating caspase activity .

Comparative Analysis with Related Compounds

The following table compares this compound with structurally similar compounds:

Compound NameStructural FeaturesUnique Aspects
This compound hydrochlorideSimilar core structureHydrochloride salt form may alter solubility
Tert-butyl 6-methoxy-3-oxo-2,3-dihydrospiro[indene-1,4'-piperidine]-1'-carboxylateContains an oxo group instead of an amino groupDifferent reactivity due to oxo functionality
Tert-butyl 6-bromo-4H-spiro[benzo[d][1,3]dioxine-2,4'-piperidine]-1'-carboxylateContains a bromo substituentPotentially different biological activity due to halogen presence

Comparison with Similar Compounds

The following analysis compares the target compound with structurally related analogs, focusing on substituent effects, physicochemical properties, and synthetic considerations.

Substituent Variations and Molecular Properties

a. Fluoro-substituted Analog
  • Compound: Tert-butyl 3-amino-6-fluoro-2,3-dihydrospiro[indene-1,4'-piperidine]-1'-carboxylate (CAS: 910442-43-2)
  • Molecular Formula : C₁₈H₂₅FN₂O₂
  • Molecular Weight : 320.40 g/mol
  • Key Differences: Replacement of the methoxy group (-OCH₃) with a fluoro (-F) atom reduces molecular weight by ~16 g/mol.
b. Non-Methoxy Analog
  • Compound: Tert-butyl 3-amino-2,3-dihydrospiro[indene-1,4'-piperidine]-1'-carboxylate (CAS: 185527-11-1)
  • Molecular Formula : C₁₈H₂₆N₂O₂
  • Molecular Weight : 302.41 g/mol
  • Key Differences : Absence of the 6-methoxy group simplifies the structure, lowering molecular weight and polar surface area. This may reduce solubility in polar solvents but increase passive diffusion in biological systems .
c. Ethoxy-oxoethyl-substituted Analog
  • Compound : Tert-butyl 3-(2-ethoxy-2-oxoethyl)-6-methoxy-2,3-dihydrospiro[indene-1,4'-piperidine]-1'-carboxylate (CAS: 2177259-06-0)
  • Molecular Formula: C₂₃H₃₃NO₅
  • Molecular Weight : 419.52 g/mol
  • Key Differences : The addition of an ethoxy-oxoethyl side chain increases steric bulk and introduces an ester functional group. This modification enhances reactivity in nucleophilic acyl substitution reactions but may reduce thermal stability .
d. Dimethoxy-substituted Analog
  • Compound : Tert-butyl 5,6-dimethoxy-3-oxo-2,3-dihydrospiro[indene-1,4'-piperidine]-1'-carboxylate (CAS: 948033-75-8)
  • Molecular Formula: C₂₀H₂₇NO₅
  • Molecular Weight : 361.43 g/mol
  • The 3-oxo group replaces the amino substituent, forming a ketone that influences hydrogen-bonding capabilities .

Physicochemical Properties

Property Target Compound (6-methoxy) Fluoro Analog 3-Oxo Analog Dimethoxy Analog
Molecular Weight ~334.4 (estimated)* 320.40 301.38 361.43
Polar Surface Area High (amine + ether) Moderate (F) Low (ketone) High (two ethers)
Boiling Point ~350–400°C (estimated) N/A 439.8°C N/A
Solubility Moderate in DMSO Low in water Low in water Moderate in DMSO

Preparation Methods

Detailed Preparation Steps

Step Description Key Reagents/Conditions Notes
1. Formation of spirocyclic intermediate Cyclization to form the spiro[indene-piperidine] scaffold Starting from substituted indene derivatives and piperidine intermediates; may involve intramolecular cyclization Control of stereochemistry is critical; often uses base or acid catalysis
2. Introduction of tert-butyl carbamate group Protection of piperidine nitrogen as tert-butyl carbamate Use of tert-butyl carbamate (Boc2O) under basic conditions Protects amine functionality for further transformations
3. Amination at 3-position Installation of amino group on spirocyclic ring Nucleophilic substitution or reductive amination techniques Amination often requires selective activation of the 3-position
4. Methoxylation at 6-position Introduction of methoxy substituent on indene ring Electrophilic aromatic substitution with methanol or methylating agents Requires regioselective conditions to avoid polysubstitution
5. Purification and isolation Crystallization or chromatography Solvent systems optimized for purity and yield Final product often isolated as hydrochloride salt for stability

Representative Synthetic Route Example

A representative synthetic approach reported involves the following:

  • Starting from a 6-methoxyindene derivative, the piperidine ring is constructed via a ring-closing reaction forming the spirocyclic core.
  • The piperidine nitrogen is then protected with tert-butyl carbamate using di-tert-butyl dicarbonate (Boc2O) under mild basic conditions (e.g., triethylamine).
  • The amino group at the 3-position is introduced via a nucleophilic substitution reaction, often using azide intermediates followed by reduction.
  • The final compound is purified and isolated as the hydrochloride salt to enhance stability and crystallinity.

Reaction Conditions and Optimization

Parameter Typical Conditions Impact on Yield/Purity
Solvent Tetrahydrofuran (THF), dichloromethane (DCM), or acetonitrile Solvent polarity affects reaction rates and selectivity
Temperature 0–80 °C depending on step Lower temperatures favor selectivity; higher temps may increase rate but risk side reactions
Catalysts Pd(0) complexes for Suzuki coupling; bases like K2CO3 or NaHCO3 Catalysts critical for efficient coupling and minimizing byproducts
Reaction Time Several hours to overnight Longer times improve conversion but may degrade sensitive intermediates
Purification Silica gel chromatography, recrystallization Essential for removing impurities and obtaining high-purity product

Research Findings and Industrial Considerations

  • The Suzuki–Miyaura coupling is favored for its mild conditions and tolerance of functional groups, enabling efficient construction of the spirocyclic system.
  • Protecting groups such as tert-butyl carbamate are essential to prevent side reactions during multi-step synthesis.
  • Industrial scale synthesis may employ continuous flow reactors and high-pressure conditions to improve yield and reproducibility.
  • The compound's spirocyclic architecture presents synthetic challenges including stereocontrol and regioselective functionalization, addressed by careful choice of reagents and reaction conditions.
  • Purity and yield optimization often involve fine-tuning molar ratios, temperature, and solvent systems.

Summary Table of Preparation Methods

Preparation Aspect Methodology Advantages Challenges
Spirocyclic Core Formation Intramolecular cyclization, Suzuki coupling High regioselectivity, mild conditions Control of stereochemistry
Amino Group Introduction Nucleophilic substitution or reductive amination Selective functionalization Avoiding overreaction or side products
Protection of Amine Boc protection with di-tert-butyl dicarbonate Stability during synthesis Removal of protecting group if needed
Methoxylation Electrophilic aromatic substitution Regioselective introduction of methoxy Avoiding polysubstitution
Purification Chromatography, crystallization High purity product Scale-up challenges

Q & A

Q. What are the key synthetic routes for synthesizing this spiro compound?

The synthesis typically involves multi-step reactions, starting with spiro ring formation followed by functionalization.

  • Step 1 (Spiro ring formation): React a bicyclic indene precursor with a piperidine derivative under basic conditions (e.g., triethylamine in dichloromethane) to form the spiro framework .
  • Step 2 (Amino group introduction): Use reductive amination or azide reduction (e.g., sodium azide in DMSO at 130°C) to install the 3-amino group .
  • Step 3 (Methoxy group protection): Employ tert-butoxycarbonyl (Boc) protection for the amine and methoxy group stabilization . Critical parameters: Temperature control (±2°C) and solvent purity (>99%) are essential to minimize side products .
Synthetic StepKey Reagents/ConditionsPurpose
Spiro ring formationTriethylamine, CH₂Cl₂, 25°CRing closure
Amino functionalizationNaN₃, DMSO, 130°CAmination
Boc protectionBoc anhydride, DMAPStabilization

Q. How should researchers handle and store this compound to ensure stability?

  • Storage: Store at 2–8°C in a dry, inert environment (argon atmosphere) to prevent hydrolysis of the Boc group .
  • Handling: Use PPE (nitrile gloves, respiratory protection, and safety goggles) to avoid skin/eye contact and inhalation of dust .
  • Decomposition risks: Exposure to strong acids/bases or moisture may cleave the Boc group, releasing volatile byproducts (e.g., CO₂) .

Q. What analytical techniques are recommended for structural elucidation and purity assessment?

  • NMR spectroscopy: 1H and 13C NMR confirm the spiro structure (e.g., δ 1.4 ppm for tert-butyl protons) and methoxy group integration .
  • HPLC: Reverse-phase C18 columns (acetonitrile/water gradient) assess purity (>97% by area normalization) .
  • Mass spectrometry: High-resolution MS (HRMS) validates the molecular ion [M+H]+ at m/z 335.18 .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and reduce impurities?

  • Solvent screening: Test polar aprotic solvents (e.g., DMF vs. DMSO) to enhance reaction kinetics and reduce byproducts .
  • Catalyst optimization: Compare palladium catalysts (e.g., Pd/C vs. Pd(OAc)₂) for reductive amination efficiency .
  • DoE (Design of Experiments): Use factorial designs to evaluate interactions between temperature, pH, and reagent stoichiometry . Example optimization outcome:
ParameterBaselineOptimized
Yield45%72%
Purity85%98%

Q. How can contradictions in spectroscopic data during structural elucidation be resolved?

  • Cross-validation: Compare NMR data with computational predictions (DFT calculations) to resolve ambiguities in stereochemistry .
  • Impurity profiling: Use LC-MS to identify side products (e.g., de-Boc derivatives) that may skew NMR integration .
  • Crystallography: Single-crystal X-ray diffraction provides unambiguous confirmation of the spiro configuration .

Q. What strategies mitigate decomposition during acid/base-sensitive reactions?

  • Buffered conditions: Use phosphate buffers (pH 7–8) during Boc deprotection to avoid aggressive acid use .
  • Low-temperature quench: Add reactions to ice-cold neutralizing solutions (e.g., NaHCO₃) to halt decomposition .
  • Incompatibility note: Avoid chlorinated solvents with strong bases (risk of elimination reactions) .

Q. How can computational methods predict biological targets or structure-activity relationships (SAR)?

  • Molecular docking: Screen against kinase or GPCR targets using AutoDock Vina; prioritize compounds with ΔG < -8 kcal/mol .
  • SAR studies: Modify the methoxy group to electron-withdrawing substituents (e.g., -CF₃) and compare IC₅₀ values in enzyme assays . Example interaction profile:
TargetBinding Affinity (nM)Reference
Kinase A120 ± 15
GPCR B450 ± 30

Q. What are the challenges in scaling up synthesis for preclinical studies?

  • Reactor design: Transition from batch to flow chemistry for exothermic steps (e.g., azide reactions) to improve safety .
  • Purification: Replace column chromatography with crystallization (e.g., ethanol/water mixtures) for cost-effective scale-up .
  • Regulatory compliance: Ensure intermediates meet ICH Q3A/B guidelines for residual solvents (e.g., DMSO < 500 ppm) .

Data Contradiction Analysis

  • Observed vs. theoretical NMR shifts: Discrepancies >0.1 ppm may indicate incorrect stereochemistry; verify via NOESY (nuclear Overhauser effect spectroscopy) .
  • Biological activity variability: Batch-to-batch purity differences (>2% impurities) can alter IC₅₀ values; enforce strict QC protocols .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Tert-butyl 3-amino-6-methoxy-2,3-dihydrospiro[indene-1,4'-piperidine]-1'-carboxylate
Reactant of Route 2
Tert-butyl 3-amino-6-methoxy-2,3-dihydrospiro[indene-1,4'-piperidine]-1'-carboxylate

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